UGT2B7 Inhibition Potency: Epiglobulol Demonstrates Superior Affinity Over Its Epimer Globulol
In a direct head-to-head comparison against its epimer globulol, epiglobulol exhibited a lower competitive inhibition constant (Kᵢ) against recombinant human UDP-glucuronosyltransferase 2B7 (UGT2B7), indicating a 26% higher binding affinity [1]. Both compounds were tested under identical conditions, and the difference in activity is attributed solely to the stereochemical configuration of the hydroxyl group [1].
| Evidence Dimension | UGT2B7 Enzyme Inhibition (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 4.0 µM |
| Comparator Or Baseline | Globulol (epimer): Kᵢ = 5.4 µM |
| Quantified Difference | Epiglobulol's Kᵢ is 1.4 µM lower (26% more potent) |
| Conditions | Recombinant human UGT2B7 enzyme assay; substrate-independent, rapidly reversible competitive inhibition [1] |
Why This Matters
This data provides a clear quantitative basis for selecting epiglobulol over its epimer globulol as a lead structure or tool compound for studies targeting UGT2B7-mediated glucuronidation, a critical pathway in drug metabolism and clearance.
- [1] Bichlmaier I, Kurkela M, Siiskonen A, Finel M, Yli-Kauhaluoma J. Eudismic analysis of tricyclic sesquiterpenoid alcohols: Lead structures for the design of potent inhibitors of the human UDP-glucuronosyltransferase 2B7. Bioorganic Chemistry. 2007;35(5):386-400. View Source
